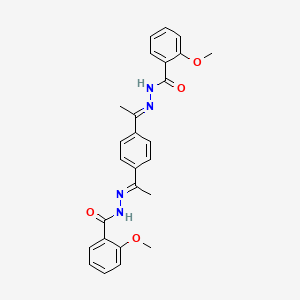

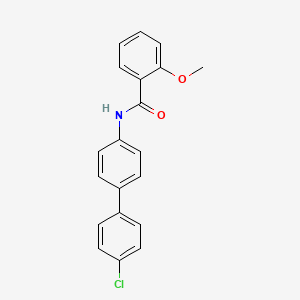

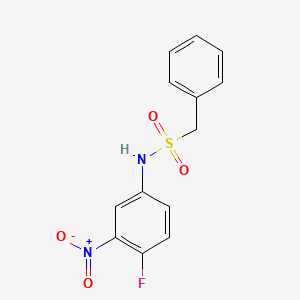

![molecular formula C12H14N2OS2 B5812799 6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)

6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of thieno[2,3-d]pyrimidines, a group known for their versatile pharmacological activities and significant chemical properties. Thieno[2,3-d]pyrimidines have been extensively studied for their potential as antitumor agents, among other applications. The specific compound , due to its unique substitutions, is of interest for its synthesis complexity and the potential biological activities it may exhibit.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and their derivatives typically involves multi-step chemical reactions, starting from suitable thiophene and pyrimidine precursors. A common approach for synthesizing similar compounds involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone in the presence of thiourea, leading to the cyclization of the thieno[2,3-d]pyrimidin-4(3H)-one skeleton. Adjustments in the synthesis steps allow for the introduction of various substituents at desired positions on the core structure.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by the presence of a thiophene ring fused to a pyrimidin-4-one moiety. The specific substituents on the compound, such as the ethyl and 2-methyl-2-propen-1-yl groups, influence its chemical behavior and interaction with biological targets. X-ray crystallography and spectroscopic methods, including FT-IR and NMR, are commonly used to elucidate the structure of these compounds, providing insights into their stereochemistry and electronic properties.

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, reflecting their rich chemistry. These compounds can participate in nucleophilic substitution reactions, enabling further functionalization of the molecule. The presence of the 2-thioxo group increases the reactivity of the compound, allowing for the introduction of additional substituents or the formation of new chemical bonds.

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. The specific arrangement of atoms and substituents affects the compound's phase behavior, solubility in different solvents, and crystallization patterns, which are crucial for its purification and application in various domains.

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines are defined by their reactivity, stability, and interaction with other molecules. The electronic configuration of the thiophene and pyrimidine moieties contributes to the compound's ability to act as a ligand in coordination complexes or participate in redox reactions. These properties are essential for exploring the compound's potential in catalysis, materials science, and as a pharmacophore in drug design.

Propiedades

IUPAC Name |

6-ethyl-3-(2-methylprop-2-enyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-4-8-5-9-10(17-8)13-12(16)14(11(9)15)6-7(2)3/h5H,2,4,6H2,1,3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQNMFBXCHAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-3-(2-methylprop-2-en-1-yl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

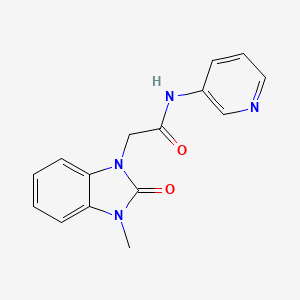

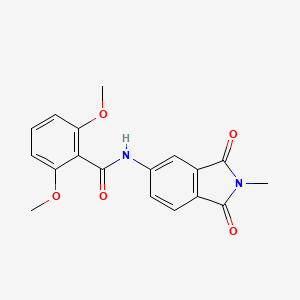

![ethyl 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5812717.png)

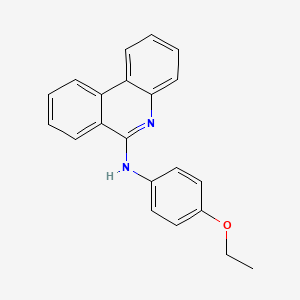

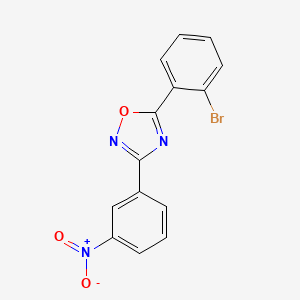

![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)

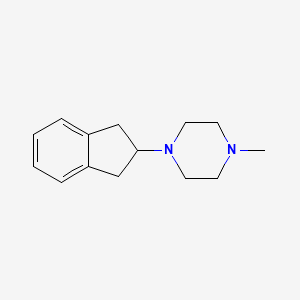

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)